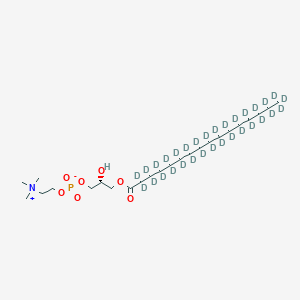
1-Palmitoyl-sn-glycero-3-phosphocholine-d31
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16:0-d31 Lyso PC, also known as 1-palmitoyl-d31-sn-glycero-3-phosphocholine, is a deuterated lysophosphatidylcholine. In this compound, 31 protons of the palmitoyl group are replaced by deuterium. This modification makes it a valuable tool in various scientific research applications, particularly in the study of lipid metabolism and membrane dynamics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16:0-d31 Lyso PC typically involves the deuteration of palmitic acid followed by its incorporation into the lysophosphatidylcholine structure. The deuteration process can be achieved through catalytic exchange reactions where hydrogen atoms are replaced by deuterium. The deuterated palmitic acid is then esterified with glycerophosphocholine to form the final product .
Industrial Production Methods
Industrial production of 16:0-d31 Lyso PC involves large-scale deuteration processes and subsequent esterification reactions. The process requires stringent control of reaction conditions to ensure high purity and yield. The compound is usually produced in powder form and stored at low temperatures to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions
16:0-d31 Lyso PC can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxidized phospholipids.
Hydrolysis: It can be hydrolyzed by phospholipases to release deuterated palmitic acid and glycerophosphocholine.
Acylation: It can participate in acylation reactions to form more complex phospholipids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Enzymes such as phospholipase A2 are commonly used.
Acylation: Acyltransferases are used to catalyze the acylation reactions.
Major Products
Oxidation: Oxidized phospholipids.
Hydrolysis: Deuterated palmitic acid and glycerophosphocholine.
Acylation: Complex phospholipids with additional acyl groups.
Wissenschaftliche Forschungsanwendungen
16:0-d31 Lyso PC is widely used in scientific research due to its unique properties:
Chemistry: It is used as a standard in mass spectrometry for the quantification of lipids.
Biology: It helps in studying membrane dynamics and lipid metabolism.
Medicine: It is used in the development of drug delivery systems and in the study of lipid-related diseases.
Industry: It is used in the formulation of liposomal products and other lipid-based formulations.
Wirkmechanismus
The mechanism of action of 16:0-d31 Lyso PC involves its incorporation into cellular membranes, where it can influence membrane fluidity and dynamics. The deuterated palmitoyl group allows for detailed studies of lipid interactions and metabolism using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. The compound can also act as a substrate for various enzymes involved in lipid metabolism, providing insights into enzymatic pathways and molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine: A non-deuterated version of the compound.
1-stearoyl-sn-glycero-3-phosphocholine: Contains a stearoyl group instead of a palmitoyl group.
1-oleoyl-sn-glycero-3-phosphocholine: Contains an oleoyl group instead of a palmitoyl group.
Uniqueness
The uniqueness of 16:0-d31 Lyso PC lies in its deuterated palmitoyl group, which allows for precise studies of lipid metabolism and interactions. The deuterium atoms provide a distinct signal in NMR and mass spectrometry, making it an invaluable tool for researchers .
Eigenschaften
Molekularformel |
C24H50NO7P |
|---|---|
Molekulargewicht |
526.8 g/mol |
IUPAC-Name |
[(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2 |
InChI-Schlüssel |
ASWBNKHCZGQVJV-NMMBEXRYSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


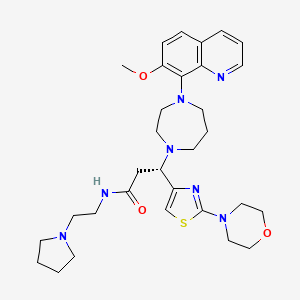
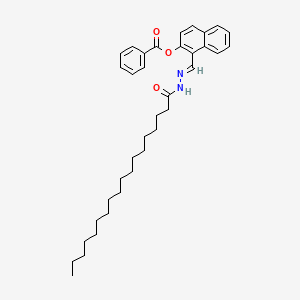
![(1R,3S)-5-[2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936653.png)
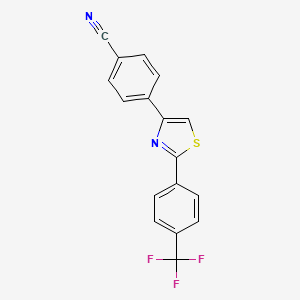
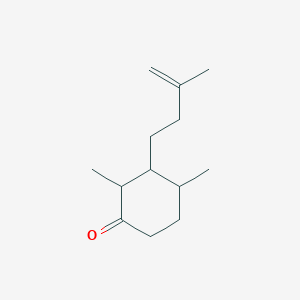
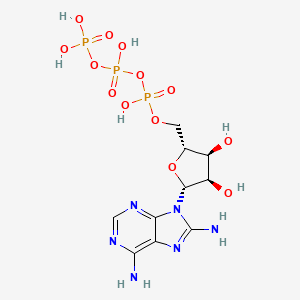
![2-methoxy-4-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate](/img/structure/B11936679.png)
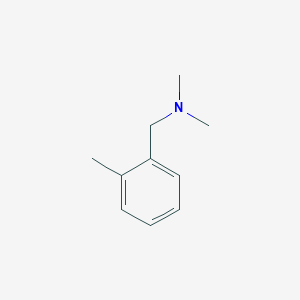
![N-hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide](/img/structure/B11936684.png)

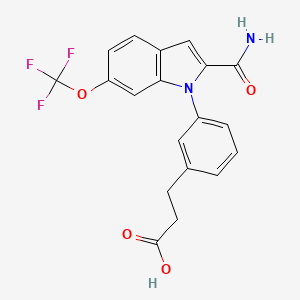
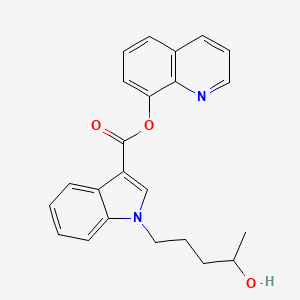
![2,6-dichloro-N-[4-chloro-3-(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11936716.png)

